1-[4-(4-bromophenoxy)butyl]pyrrolidine

Sigma-1 Receptor Ligand Binding Assay Neuroscience

Select 1-[4-(4-bromophenoxy)butyl]pyrrolidine as your reference standard for sigma-1 receptor SAR. Its specific butyl linker and para-bromo substitution (cLogP 4.2) are critical for benchmarking blood-brain barrier penetration and metabolic stability. This compound's validated selectivity profile (Kd 3,300 nM at Sigma-1 vs. >300,000 nM at BRD4) makes it an essential negative control for counter-screening. Ensure your research is reproducible with this precisely differentiated, research-use-only molecule.

Molecular Formula C14H20BrNO
Molecular Weight 298.22 g/mol
Cat. No. B4755684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-bromophenoxy)butyl]pyrrolidine
Molecular FormulaC14H20BrNO
Molecular Weight298.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCCOC2=CC=C(C=C2)Br
InChIInChI=1S/C14H20BrNO/c15-13-5-7-14(8-6-13)17-12-4-3-11-16-9-1-2-10-16/h5-8H,1-4,9-12H2
InChIKeyKLNCBGGXQDSBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(4-Bromophenoxy)butyl]pyrrolidine | CAS 117098-16-1 | Procurement and Specification Guide


1-[4-(4-Bromophenoxy)butyl]pyrrolidine is a synthetic, non-chiral bromophenyl ether pyrrolidine derivative with the molecular formula C14H20BrNO and a molecular weight of 298.22 g/mol [1]. The compound consists of a pyrrolidine ring connected to a 4-bromophenoxy moiety via a butyl chain linker. It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs targeting Sigma-1 and Sigma-2 receptors, as well as in structure-activity relationship (SAR) studies of sigma receptor ligands [1][2]. The compound is not commercially available as a therapeutic agent but is procured through specialty chemical suppliers in purities typically ranging from 95% to 98% [1].

Why 1-[4-(4-Bromophenoxy)butyl]pyrrolidine Cannot Be Replaced by Common Pyrrolidine Analogs


Generic substitution of 1-[4-(4-bromophenoxy)butyl]pyrrolidine is not scientifically valid due to profound differences in molecular properties and biological target engagement that arise from specific structural features. The butyl linker length critically influences both lipophilicity (cLogP) and conformational flexibility, directly impacting receptor binding pocket accommodation compared to shorter ethyl-linked analogs [1]. Furthermore, the position of the bromine atom on the phenoxy ring (para vs. ortho or meta) fundamentally alters electronic distribution, dipole moment, and subsequent interactions with hydrophobic binding site residues [1]. Even within the same formal chemical class, substitution with a chlorine analog, a fluorinated analog, or altering the nitrogen-containing heterocycle (e.g., piperidine vs. pyrrolidine) results in non-equivalent physicochemical and pharmacological profiles that require independent validation [1].

Quantitative Evidence for 1-[4-(4-Bromophenoxy)butyl]pyrrolidine in Scientific Selection


Binding Affinity for Sigma-1 Receptor vs. Alternative Chemotypes

The binding affinity (Kd) of 1-[4-(4-bromophenoxy)butyl]pyrrolidine for the human Sigma-1 receptor was determined to be 3,300 nM via radioligand displacement assay [1]. This affinity is significantly weaker than that of high-affinity sigma ligands such as haloperidol (Ki ~ 3-5 nM) or (+)-pentazocine (Ki ~ 2-7 nM) [2][3]. However, it is markedly stronger than the affinity measured for the same compound against the Bromodomain-containing protein 4 (BRD4) BD1 domain, which was >300,000 nM (Kd) [1].

Sigma-1 Receptor Ligand Binding Assay Neuroscience

Lipophilicity and Structural Influence on Receptor Binding Compared to Analogs

The computed partition coefficient (cLogP) for 1-[4-(4-bromophenoxy)butyl]pyrrolidine is 4.2, which is 1.2 log units higher than the ethyl-linked analog 1-[2-(4-bromophenoxy)ethyl]pyrrolidine (cLogP = 3.0) [1]. This higher lipophilicity correlates with an approximately 10-fold increase in membrane permeability potential. Notably, the structurally similar but non-identical analog 1-[4-(4-fluorophenoxy)butyl]pyrrolidine has a lower cLogP of 3.1 [1].

Physicochemical Properties Medicinal Chemistry Structure-Activity Relationship

Minimal Activity in 5-Lipoxygenase and T-Cell Protein Tyrosine Phosphatase Assays vs. Potential Application-Specific Utility

In biochemical assays, 1-[4-(4-bromophenoxy)butyl]pyrrolidine exhibited no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM [1]. Furthermore, its IC50 value against T-cell protein tyrosine phosphatase (TC-PTP) was 19,000 nM (19 µM) [2].

Selectivity Profile Enzyme Inhibition Off-Target Screening

Structural and Physical Property Differences vs. Regioisomeric Analogs

The para-bromo substitution pattern in 1-[4-(4-bromophenoxy)butyl]pyrrolidine imparts a topological polar surface area (TPSA) of 12.5 Ų and a molecular weight of 298.22 g/mol [1]. In contrast, the ortho-bromo analog 1-[4-(2-bromophenoxy)butyl]pyrrolidine possesses a different electronic environment and molecular geometry due to steric hindrance .

Chemical Synthesis Isomer Purity Quality Control

Proven Application Scenarios for 1-[4-(4-Bromophenoxy)butyl]pyrrolidine Based on Quantitative Evidence


Sigma-1 Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

Given its confirmed moderate binding affinity for the Sigma-1 receptor (Kd = 3,300 nM) and high selectivity over the BRD4 bromodomain (Kd >300,000 nM) [1], this compound is a valuable tool for SAR campaigns aimed at optimizing linker length and halogen substitution in sigma ligand series. It serves as a reference point for establishing baseline affinity and selectivity profiles against which novel, more potent analogs can be compared.

Medicinal Chemistry Optimization of CNS-Penetrant Probes

The high lipophilicity (cLogP = 4.2) of 1-[4-(4-bromophenoxy)butyl]pyrrolidine compared to shorter-chain and alternative halogen analogs [1] makes it a critical compound for assessing the impact of increased lipophilicity on blood-brain barrier penetration, non-specific binding to brain tissue, and metabolic stability in liver microsome assays. Its use helps define the permissible lipophilic range for a given chemical series.

Negative Control or Reference Standard for Off-Target Enzyme Panels

This compound's demonstrated inactivity against 5-lipoxygenase (no effect at 100 µM) and weak activity against TC-PTP (IC50 = 19 µM) [2][3] establish its utility as a negative control or a benchmark of low promiscuity in counter-screening panels. This is particularly relevant when screening more complex libraries or when profiling the selectivity of closely related, more potent pyrrolidine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[4-(4-bromophenoxy)butyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.